molecular formula C16H18ClNO2 B5633688 3-[(2Z)-3-chlorobut-2-en-1-yl]-6-ethoxy-2-methylquinolin-4-ol

3-[(2Z)-3-chlorobut-2-en-1-yl]-6-ethoxy-2-methylquinolin-4-ol

Cat. No.: B5633688
M. Wt: 291.77 g/mol
InChI Key: KWBDSSZRLYZHHI-YHYXMXQVSA-N
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Description

3-[(2Z)-3-chlorobut-2-en-1-yl]-6-ethoxy-2-methylquinolin-4-ol is a complex organic compound with a unique structure that includes a quinoline core, a chlorobutene side chain, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-3-chlorobut-2-en-1-yl]-6-ethoxy-2-methylquinolin-4-ol typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone. The chlorobutene side chain is then introduced through a substitution reaction, often using a chlorinated butene derivative under basic conditions. The ethoxy group can be added via an etherification reaction using an appropriate ethylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-3-chlorobut-2-en-1-yl]-6-ethoxy-2-methylquinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorobutene side chain.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

3-[(2Z)-3-chlorobut-2-en-1-yl]-6-ethoxy-2-methylquinolin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2Z)-3-chlorobut-2-en-1-yl]-6-ethoxy-2-methylquinolin-4-ol involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The chlorobutene side chain may interact with proteins or enzymes, altering their activity. The ethoxy group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2Z)-3-chlorobut-2-en-1-yl]-6-ethoxy-2-methylquinolin-4-ol is unique due to its combination of a quinoline core, a chlorobutene side chain, and an ethoxy group. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3-[(Z)-3-chlorobut-2-enyl]-6-ethoxy-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c1-4-20-12-6-8-15-14(9-12)16(19)13(11(3)18-15)7-5-10(2)17/h5-6,8-9H,4,7H2,1-3H3,(H,18,19)/b10-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBDSSZRLYZHHI-YHYXMXQVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C(C2=O)CC=C(C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)NC(=C(C2=O)C/C=C(/C)\Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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